An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound featuring a core 1,4-benzothiazine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The fusion of a benzene ring with a thiazine ring creates a unique chemical architecture that has been explored for the development of novel therapeutic agents across different disease areas.[1] The 1,4-benzothiazine core is known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2] The title compound, with its specific substitution pattern—an oxo group at the 3-position, an ethyl carboxylate at the 6-position—presents a valuable building block for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field of drug discovery and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃S | [3] |
| Molecular Weight | 237.27 g/mol | [4] |
| IUPAC Name | ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | [3] |
| CAS Number | 204863-53-6 | [3] |
| Appearance | Solid | [4] |
| Melting Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Data:
Detailed, experimentally verified spectroscopic data for this specific compound is not widely available in the public domain. The following are predicted values and characteristic absorptions based on the analysis of structurally similar compounds.
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¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the thiazine ring, and the ethyl group of the ester. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons at the 2-position of the thiazine ring would likely be a singlet around δ 3.5-4.0 ppm. The ethyl ester would present as a quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The NH proton of the lactam would likely be a broad singlet at lower field.
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¹³C NMR (Predicted): The carbon NMR would show signals for the carbonyl carbons of the lactam and the ester, the aromatic carbons, the methylene carbon of the thiazine ring, and the carbons of the ethyl group. The carbonyl carbons are expected in the δ 160-170 ppm region.
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Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include N-H stretching of the lactam (around 3200 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹) and the ester (around 1720 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 237.
Synthesis and Mechanistic Insights
The synthesis of the 1,4-benzothiazine core generally involves the cyclocondensation of a 2-aminothiophenol derivative with a suitable dielectrophilic component.[1] For ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a logical and commonly employed synthetic strategy involves the reaction of ethyl 4-amino-3-mercaptobenzoate with a two-carbon electrophile that can form the lactam ring, such as chloroacetyl chloride or ethyl chloroacetate.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Synthetic Protocol (Proposed):
This protocol is based on established methods for the synthesis of similar 1,4-benzothiazine derivatives.[5][6]
Part 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate
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Thiocyanation of Ethyl 4-aminobenzoate: Ethyl 4-aminobenzoate is treated with potassium thiocyanate and bromine in a suitable solvent like acetic acid to introduce a thiocyanate group at the 3-position.
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Reduction/Hydrolysis of the Thiocyanate: The resulting thiocyanate intermediate is then subjected to basic hydrolysis (e.g., with aqueous sodium hydroxide) followed by acidification to yield ethyl 4-amino-3-mercaptobenzoate.
Part 2: Cyclization to form Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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Reaction Setup: To a solution of ethyl 4-amino-3-mercaptobenzoate in an inert solvent such as acetone or acetonitrile, a base like potassium carbonate is added.
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Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred suspension at room temperature. The reaction of a primary amine with an acyl chloride is typically rapid.
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Reaction and Workup: The reaction mixture is then heated to reflux to drive the intramolecular cyclization. The mechanism involves initial acylation of the amino group followed by an intramolecular nucleophilic substitution where the thiolate attacks the carbon bearing the chlorine, displacing it to form the thiazine ring. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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Choice of Base: A non-nucleophilic base like potassium carbonate is crucial to deprotonate the thiol to the more nucleophilic thiolate without competing in the reaction with chloroacetyl chloride.
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Solvent: Acetonitrile or acetone are suitable solvents as they are polar enough to dissolve the reactants but are inert to the reaction conditions.
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Reaction Temperature: The initial acylation is often exothermic and can be controlled at room temperature. The subsequent cyclization (intramolecular Williamson ether synthesis analogue) is facilitated by heating to reflux.
Reactivity and Derivatization Potential
The chemical reactivity of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is dictated by the functional groups present: the lactam, the ethyl ester, the secondary amine within the lactam, the sulfide linkage, and the aromatic ring.
Reaction Pathways:
Caption: Key reaction pathways for derivatization.
1. Reactions at the Lactam Nitrogen:
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N-Alkylation: The secondary amine of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with various alkyl halides. This allows for the introduction of diverse substituents at the N-4 position, which is a common strategy in medicinal chemistry to modulate pharmacological activity.
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N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can be used to introduce acyl groups at the N-4 position.
2. Reactions involving the Ethyl Ester:
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Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide in an ethanol/water mixture) to afford the corresponding carboxylic acid, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.
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Amidation: The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides through standard peptide coupling protocols (e.g., using HATU, HOBt/EDC). This opens up possibilities for creating libraries of compounds for biological screening.
3. Reactions at the Sulfur Atom:
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Oxidation: The sulfide linkage can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The oxidation state of the sulfur atom can significantly influence the biological properties of the molecule.
Applications in Medicinal Chemistry and Drug Discovery
The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets.[1] Derivatives of 1,4-benzothiazines have demonstrated a broad spectrum of biological activities, making ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate a valuable starting point for the development of new therapeutic agents.
The presence of the carboxylic acid precursor (via ester hydrolysis) allows for its incorporation into peptidomimetic structures, which are of interest in the development of protease inhibitors.[2] The ability to functionalize the lactam nitrogen and the aromatic ring provides further avenues for optimizing potency, selectivity, and pharmacokinetic properties. The diverse biological activities reported for 1,4-benzothiazine derivatives suggest that libraries of compounds derived from this core could be screened against a variety of targets, including enzymes, receptors, and ion channels.
Conclusion
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a synthetically accessible and versatile heterocyclic compound. Its chemical architecture, featuring multiple points for derivatization, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic approach, its reactivity, and its potential in the field of drug discovery. Further research into the synthesis of a wider range of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity.
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